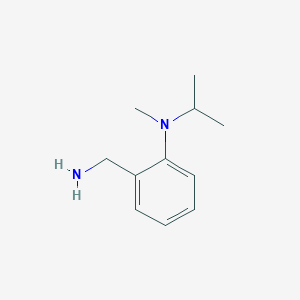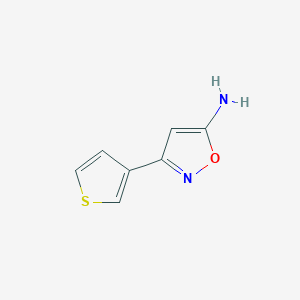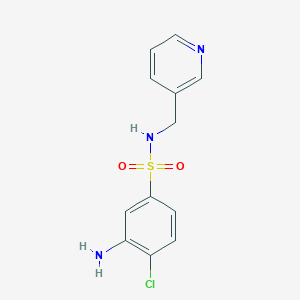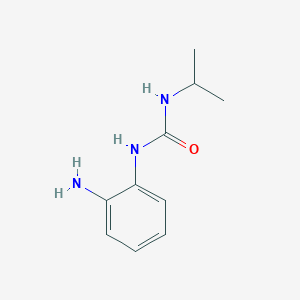
2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide
Descripción general
Descripción
The compound “2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide” is likely to be a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the indole structure, with additional functional groups attached at the 2- and 6- positions. The exact structure would depend on the specific substituents and their positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Antimicrobial Properties
2-Arylhydrazononitriles, structurally related to 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide, are utilized as key synthons for synthesizing a wide variety of heterocyclic substances. These compounds have demonstrated promising antimicrobial activities against various bacterial strains and yeast. The synthesis involves multiple steps, including reactions with hydroxylamine hydrochloride, cyanoacetic acid, and dimethylformamide dimethylacetal, leading to the formation of compounds like indolyl-5-amino-2-phenyl-1,2,3-triazoles, cyanoacetamides, enaminonitriles, and aminopyrazoles. These compounds have shown significant antimicrobial efficacy in biological evaluations (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Molecular Structure and Interaction Analysis
Studies on N-Methylacetamide, a molecule structurally related to the compound , have focused on understanding the nature of its interactions with other molecules. Various types of noncovalent bonds, including hydrogen bonds and charge-transfer interactions, have been analyzed to elucidate the binding mechanisms. These findings are valuable in the fields of organic chemistry, analytical chemistry, and chemical biology, providing insights into the behavior of peptide units in proteins and their interactions with other molecules (Adhikari & Scheiner, 2012).
Amide and Peptide Research
The amide functionality present in N-Methylacetamide, akin to the compound of interest, is significant in peptide research. Investigations into the infrared spectrum of amide I, II, and III bands offer insights into peptide characteristics. Density functional theory quantum chemistry methods have been applied to calculate the independent IR spectrum of N-Methylacetamide components, facilitating a deeper understanding of amide infrared spectrum formation. This research is pivotal in advancing knowledge in organic chemistry, analytical chemistry, and chemical biology, contributing to the understanding of the structural behavior of peptides and proteins (Ji et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(6-amino-2,3-dihydroindol-1-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-11(15)7-14-5-4-8-2-3-9(12)6-10(8)14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEPGHDYXQMSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



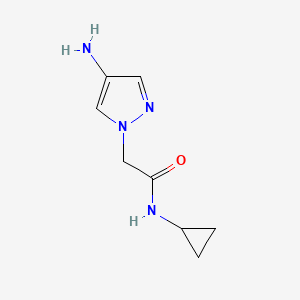
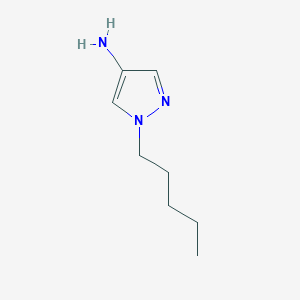
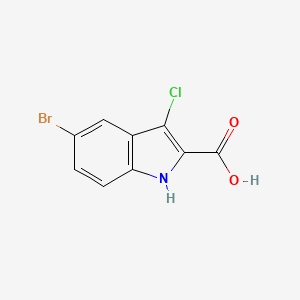
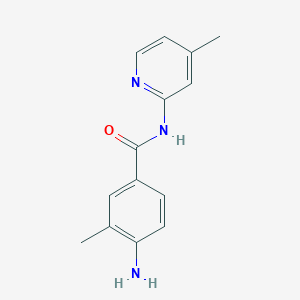
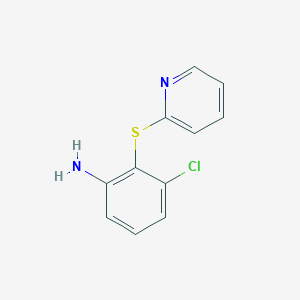
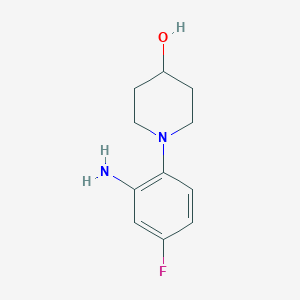
![2-[(3-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517085.png)
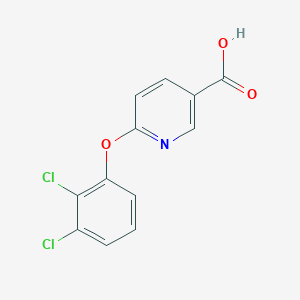
![1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1517089.png)
![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)
